tert-Butyl (3-bromopyridin-2-yl)carbamate

Description

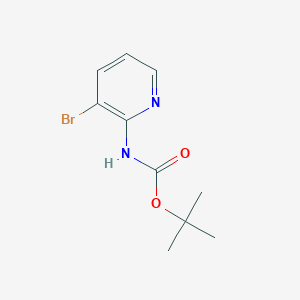

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWTADXOAAMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599346 | |

| Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-04-3 | |

| Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate (CAS No. 149489-04-3)

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and its application in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions. Detailed experimental procedures and quantitative data are presented to aid researchers and scientists in its effective utilization.

Introduction

This compound is a bifunctional molecule featuring a bromine atom and a Boc-protected amine on a pyridine scaffold. The bromine atom serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkyl groups via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other positions of the molecule. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of small molecule kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 149489-04-3 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |

| Molecular Weight | 273.13 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.

General Reaction Scheme

Caption: Boc protection of 2-amino-3-bromopyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Boc protection of amino-pyridines.

Materials:

-

2-Amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-18 hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Data

| Data Type | Expected Results |

| Yield | 85-95% |

| Purity (¹H NMR) | >95% |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.30 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.05 (dd, J = 7.8, 4.7 Hz, 1H), 1.55 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.9, 150.8, 147.9, 139.8, 122.1, 109.5, 81.2, 28.3 |

| Mass Spec (ESI) | m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺ |

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of biaryl and hetero-biaryl compounds, which are common scaffolds in kinase inhibitors. The bromine atom allows for the introduction of molecular diversity through Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the use of this compound in a Suzuki-Miyaura coupling reaction, a fundamental transformation in the synthesis of many kinase inhibitors.

Caption: Suzuki coupling workflow.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (or boronate ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel is added this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, followed by a degassed mixture of 1,4-dioxane and water (typically 4:1).

-

The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired biaryl product.

Signaling Pathway Context: Kinase Inhibition

The biaryl structures synthesized using this compound are often designed to target the ATP-binding site of protein kinases. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade. This is a common mechanism of action for many targeted cancer therapies.

Caption: Kinase inhibition signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly relevant for the development of kinase inhibitors in the field of drug discovery. The protocols and data presented in this guide are intended to facilitate its use in research and development settings.

References

Technical Guide: Physical Properties of tert-Butyl (3-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl (3-bromopyridin-2-yl)carbamate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines reported values with established protocols for the experimental determination of key physical characteristics.

Core Physical Properties

This compound is a solid, off-white to beige powder at room temperature. Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on a brominated pyridine ring, makes it a valuable building block in the synthesis of more complex molecules.

Below is a summary of the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 149489-04-3 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 273.13 g/mol | Calculated |

| Appearance | White to off-white or beige solid/powder | Commercial Suppliers |

| Melting Point | 81-82 °C | Commercial Supplier |

| Boiling Point | 298.9 ± 25.0 °C (Predicted) | Commercial Supplier |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | Commercial Supplier |

Spectroscopic and Chromatographic Data

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of key physical properties of this compound. These protocols are based on standard laboratory practices for compounds of this nature.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the protection of the amino group of 2-amino-3-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

A suitable base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-3-bromopyridine in anhydrous THF.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

In-Depth Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a crucial intermediate in the development of pharmacologically active molecules. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram.

Chemical Structure and Identification

This compound is a substituted pyridine derivative featuring a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This specific arrangement of functional groups makes it a versatile synthon for introducing the 2-amino-3-bromopyridine moiety in more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 149489-04-3 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC=C1Br |

| MDL Number | MFCD11976399 |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 120-121 °C | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group.

Synthesis of the Starting Material: 2-Amino-3-bromopyridine

A common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine.

Reaction Scheme:

2-Aminopyridine + Br₂ → 2-Amino-3-bromopyridine

Detailed Protocol:

A preparation method for 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent. At 0°C, half of the liquid bromine is added. The temperature is then raised to 10-20°C, and acetic acid is added dropwise. After cooling back to below 0°C, the remaining half of the liquid bromine is added. The reaction mixture is then warmed and allowed to react for a specific time. Following the reaction, the pH is neutralized with a sodium hydroxide solution. The product is then extracted and concentrated under vacuum to yield 2-amino-3-bromopyridine.

Synthesis of this compound

Reaction Scheme:

2-Amino-3-bromopyridine + (Boc)₂O → this compound

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents). The reaction can be catalyzed by the addition of a base, such as triethylamine (Et₃N, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data

Spectroscopic data is critical for the characterization and confirmation of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its structure.

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H | 7.0 - 8.5 | m | 3H |

| NH | 7.5 - 9.0 | br s | 1H |

| tert-Butyl | ~1.5 | s | 9H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Pyridine-C | 110 - 155 | ||

| C=O | 150 - 155 | ||

| C(CH₃)₃ | ~80 | ||

| C(CH₃)₃ | ~28 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. The Boc group can be easily removed under acidic conditions to reveal the free amine for further functionalization.

This compound is a key intermediate in the synthesis of various kinase inhibitors and other biologically active compounds. The 2-amino-3-halopyridine scaffold is a common feature in many pharmacologically relevant molecules.

Workflow and Logical Relationships

The synthesis of this compound from 2-aminopyridine can be visualized as a two-step process.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a strategically important intermediate for organic and medicinal chemists. Its synthesis is straightforward, and its functional groups allow for a wide range of subsequent chemical transformations. This guide provides the essential technical information required for the successful synthesis, characterization, and application of this versatile building block in research and drug development.

References

Synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl (3-bromopyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this molecule.

Synthesis Pathway

The primary route for the synthesis of this compound involves the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Caption: General synthesis route for this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound, based on common laboratory procedures for Boc protection of aminopyridines.

Table 1: Reagent Quantities

| Reagent | Molar Equivalent | Typical Amount (for 1g of starting material) |

| 2-Amino-3-bromopyridine | 1.0 | 1.0 g (5.78 mmol) |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 2.0 | 1.38 g - 2.52 g |

| Base (e.g., Triethylamine) | 1.1 - 3.0 | 0.88 mL - 2.42 mL |

Table 2: Reaction Conditions

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dioxane |

| Temperature | 0 °C to Room Temperature (20-25 °C) |

| Reaction Time | 2 - 24 hours |

| Reported Yield | 80 - 97%[1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-Amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-bromopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF or DCM (approximately 10-20 mL per gram of starting material).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred solution of 2-amino-3-bromopyridine and base. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound as a solid.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Starting Materials for tert-Butyl (3-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in the development of various pharmaceutical compounds, notably kinase inhibitors. This document details the necessary starting materials, experimental protocols for their synthesis and subsequent conversion to the final product, and relevant applications in drug discovery, including its role in the synthesis of p38 MAPK inhibitors.

Overview of Synthetic Strategy

The synthesis of this compound is a two-step process that begins with the bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine. This intermediate is then protected with a tert-butoxycarbonyl (Boc) group to afford the final product.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Synthesis of Starting Material: 2-Amino-3-bromopyridine

The primary starting material for the synthesis of the title compound is 2-amino-3-bromopyridine. This intermediate is synthesized from the readily available 2-aminopyridine through an electrophilic bromination reaction.

Experimental Protocol: Bromination of 2-Aminopyridine

This protocol is adapted from patent literature, which outlines a robust method for the synthesis of 2-amino-3-bromopyridine.[1][2][3]

Reaction Scheme:

Procedure:

-

Dissolve 2-aminopyridine in an organic solvent such as acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

Upon completion, neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a neutral pH.

-

The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-bromopyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [1][2][3] |

| Reagent | Bromine, Acetic Acid | [1][2][3] |

| Product | 2-Amino-3-bromopyridine | [1][2][3] |

| Yield | High | [1][2][3] |

| Purity | High purity can be achieved after simple post-treatment | [1] |

Synthesis of this compound

The final step in the synthesis is the protection of the amino group of 2-amino-3-bromopyridine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc)₂O as the protecting agent.

Experimental Protocol: Boc Protection of 2-Amino-3-bromopyridine

The following is a general but detailed procedure for the Boc protection of primary amines, which is applicable to 2-amino-3-bromopyridine.[4][5][6]

Reaction Scheme:

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-bromopyridine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of solvents like dioxane and water.

-

Add a base to the solution. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. An excess of the Boc anhydride is often used to ensure complete conversion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the workup procedure typically involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate.

-

The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Amino-3-bromopyridine |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base (example) | Triethylamine (TEA) |

| Solvent (example) | Dichloromethane (DCM) |

| Product | This compound |

| Yield | Typically high (often >90%) for Boc protections |

| Purity | High purity achievable with column chromatography |

Spectroscopic Data (Predicted):

While a specific experimental source with full characterization was not identified in the search, typical spectroscopic data for Boc-protected amines can be predicted.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons of the pyridinyl ring will appear in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR: The spectrum will show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₃BrN₂O₂), which is approximately 272.02 g/mol (for the ⁷⁹Br isotope) and 274.02 g/mol (for the ⁸¹Br isotope), with a characteristic isotopic pattern for bromine.

Application in Drug Discovery: Synthesis of p38 MAPK Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.[7][8][9]

The bromine atom on the pyridine ring of this compound serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities to build complex inhibitor molecules. The Boc-protected amino group can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.[10][11][12][13] Activation of this pathway by cellular stress or inflammatory cytokines leads to the phosphorylation and activation of downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

Caption: p38 MAPK signaling pathway and the point of inhibition.

References

- 1. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 3. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (3-bromopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of novel therapeutics, particularly as a precursor to potent kinase inhibitors.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also referred to as tert-butyl 3-bromo-2-pyridinylcarbamate. This compound is a white to off-white solid at room temperature.

Physicochemical Data

Quantitative data for this compound and its close isomers are summarized below. It is important to note that while specific experimental data for the title compound is not widely published, the properties of its isomers provide valuable reference points.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Synonyms | tert-butyl 3-bromo-2-pyridinylcarbamate | - |

| CAS Number | 149489-04-3 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Physical State | Solid | Assumed based on isomers |

| Melting Point | 81-82 °C | Experimental value for the isomer tert-butyl (2-bromopyridin-3-yl)carbamate[2] |

| Boiling Point | ~299 °C | Predicted for the isomer tert-butyl (2-bromopyridin-3-yl)carbamate[2] |

| Purity | ≥95% | Typical purity from commercial suppliers |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for installing the tert-butoxycarbonyl (Boc) protecting group.

General Reaction Scheme

Caption: General reaction scheme for the Boc-protection of 2-amino-3-bromopyridine.

Detailed Experimental Protocol

The following is a representative experimental protocol adapted from procedures for similar aminopyridines.

Materials:

-

2-amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as the solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-bromopyridine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).

-

Add the base, such as triethylamine (1.5 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Applications in Drug Discovery

The strategic placement of the bromo and Boc-protected amine functionalities makes this compound a highly valuable intermediate for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Intermediate in the Synthesis of IRAK-4 Inhibitors

A primary application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[3][4][5][6][7] IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK-4 has emerged as a high-priority target for therapeutic intervention.

The synthesis of many IRAK-4 inhibitors involves the construction of a core heterocyclic system, such as a pyrido[2,3-d]pyrimidin-7-one. In these syntheses, this compound can serve as a key starting material. The bromo group allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents, while the protected amine is positioned for subsequent cyclization to form the pyrimidinone ring.

Logical Workflow: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core

The following diagram illustrates a plausible synthetic pathway from this compound to a generic pyrido[2,3-d]pyrimidin-7-one core, a common scaffold in IRAK-4 inhibitors.

Caption: Synthetic pathway to an IRAK-4 inhibitor core structure.

This workflow highlights the utility of the title compound:

-

Introduction of Diversity: The bromine atom at the 3-position is a handle for introducing a wide variety of chemical groups through well-established cross-coupling chemistries. This allows for the exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the final inhibitor.

-

Facilitation of Cyclization: The Boc-protected amine at the 2-position is strategically placed to undergo cyclization with a suitable reaction partner after deprotection, leading to the formation of the fused pyrimidinone ring system characteristic of many IRAK-4 inhibitors.

Conclusion

This compound is a key molecular building block with significant applications in the field of drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex heterocyclic compounds, most notably for the development of potent and selective IRAK-4 inhibitors for the treatment of inflammatory and autoimmune diseases. The synthetic protocols and pathways outlined in this guide provide a framework for researchers to utilize this valuable intermediate in their own drug discovery programs.

References

- 1. rsc.org [rsc.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]

- 4. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 5. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]

- 6. US10941140B2 - IRAK inhibitors and method for making and using - Google Patents [patents.google.com]

- 7. CN115403581A - Novel heterocyclic compounds as IRAK4 inhibitors - Google Patents [patents.google.com]

Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-bromopyridin-2-yl)carbamate is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure, featuring a brominated pyridine ring with a Boc-protected amine, provides a versatile scaffold for the synthesis of complex molecules targeting various signaling pathways implicated in diseases such as cancer. This guide provides an in-depth overview of its chemical properties, synthesis, and its application as a crucial intermediate in the generation of targeted therapeutics, with a focus on inhibitors of the PI3K/Akt signaling pathway.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing essential information for its use in a laboratory setting.

| Property | Value |

| Molecular Weight | 273.13 g/mol |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| CAS Number | 149489-04-3 |

| Appearance | Solid |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in the preparation of more complex molecules are critical processes in drug discovery workflows. Below are detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction, a common and powerful method for creating carbon-carbon bonds.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-amino-3-bromopyridine. The Boc protection of the amino group is a standard procedure to modulate the reactivity of the molecule for subsequent reactions.

Materials:

-

2-amino-3-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Suzuki-Miyaura Coupling Reaction

This protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound and an arylboronic acid. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., potassium carbonate, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] this compound serves as a crucial starting material for the synthesis of potent and selective Akt kinase inhibitors.

The general workflow for developing such inhibitors involves the chemical modification of the this compound scaffold, often through cross-coupling reactions as described above, to generate a library of diverse compounds. These compounds are then screened for their ability to inhibit Akt kinase activity and induce apoptosis in cancer cell lines.

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[1] PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt.[1] Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.[4][5] Small molecule inhibitors developed from this compound are designed to bind to the ATP-binding pocket of Akt, preventing its kinase activity and thereby inhibiting the downstream signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt pathway. Its utility in established synthetic methodologies like the Suzuki-Miyaura coupling allows for the efficient generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its properties and reactivity is essential for researchers and scientists working at the forefront of targeted therapy development.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (3-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the specific SDS provided by the manufacturer before handling this chemical and conduct a thorough risk assessment. Information on closely related isomers has been used to supplement data where specific information for tert-Butyl (3-bromopyridin-2-yl)carbamate was not available.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing a protected amine and a reactive bromide on a pyridine core, makes it a key intermediate for introducing the 2-aminopyridine scaffold into more complex molecules through cross-coupling reactions. This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound.

Physicochemical and Hazard Data

Table 1: Physical and Chemical Properties

| Property | Value | Source (CAS Number) |

| Chemical Formula | C₁₀H₁₃BrN₂O₂ | N/A |

| Molecular Weight | 273.13 g/mol | N/A |

| Appearance | Solid (Likely off-white to beige) | General observation for similar compounds |

| Melting Point | 81-82 °C | tert-Butyl (2-bromopyridin-3-yl)carbamate (116026-98-3) |

| Boiling Point | 298.9 ± 25.0 °C (Predicted) | tert-Butyl (2-bromopyridin-3-yl)carbamate (116026-98-3) |

| Storage Temperature | 2-8°C, Inert atmosphere | tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) |

Table 2: Safety and Hazard Information (Based on Related Isomers)

| Hazard Statement | GHS Classification | Precautionary Statement Examples |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommended Measures |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator with a particulate filter is recommended. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Experimental Protocols

General Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent degradation.

-

Handling: Handle in a chemical fume hood to minimize inhalation exposure. Avoid generating dust. Use non-sparking tools and ensure all equipment is properly grounded.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the anhydrous, degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

General Laboratory Workflow for Handling Hazardous Chemicals

Caption: Standard workflow for handling potentially hazardous chemicals in a laboratory setting.

Decision Tree for Personal Protective Equipment (PPE) Selection

Caption: A decision-making flowchart for selecting appropriate PPE based on identified hazards.

The Pivotal Role of tert-Butyl (3-bromopyridin-2-yl)carbamate in Medicinal Chemistry: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

tert-Butyl (3-bromopyridin-2-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a bromine atom ripe for cross-coupling reactions and a Boc-protected amine, make it a versatile intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Synthesis and Chemical Properties

The most common and efficient synthesis of this compound involves the protection of the amino group of 2-amino-3-bromopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent such as tert-butanol.

Table 1: Synthesis of this compound - Reaction Parameters

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 3-bromopyridin-2-amine | Di-tert-butyl dicarbonate | tert-Butanol | Overnight | Not explicitly stated | [1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| CAS Number | 149489-04-3 |

| Appearance | Solid |

| Purity | >95% (typical) |

| Storage Conditions | 2-8°C, under inert atmosphere |

Experimental Protocols

Synthesis of this compound

-

Materials: 3-bromopyridin-2-amine, di-tert-butyl dicarbonate, tert-butanol.

-

Procedure: A solution of 3-bromopyridin-2-amine (5.8 g) in tert-butanol (25 mL) is added to a solution of di-tert-butyl dicarbonate. The mixture is stirred at room temperature overnight under a nitrogen atmosphere. The reaction is then quenched with water at 0°C. The product can be isolated and purified using standard techniques such as extraction and chromatography.[1]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are implicated in synaptic plasticity, learning, and memory.

The bromine atom on the pyridine ring serves as a handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide range of aryl and heteroaryl groups, which is crucial for modulating the pharmacological activity of the final compounds. The Boc-protecting group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized.

Experimental Workflow: Synthesis of AMPA Receptor Modulators

The following diagram illustrates a typical workflow for the synthesis of AMPA receptor modulators starting from this compound.

Caption: Synthetic route to AMPA receptor modulators.

AMPA Receptor Signaling Pathway

Positive allosteric modulators that are synthesized using this compound enhance the function of AMPA receptors. Upon binding of the neurotransmitter glutamate, AMPA receptors open, allowing the influx of sodium and, in some cases, calcium ions. This leads to depolarization of the postsynaptic neuron. AMPA receptor activation is a critical event that can trigger downstream signaling cascades, including the activation of protein kinases, which are involved in synaptic plasticity.

One such pathway involves the interaction of the AMPA receptor with the Src-family protein tyrosine kinase, Lyn.[1] Activation of the AMPA receptor can lead to the activation of Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This cascade can ultimately lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA, which plays a crucial role in neuronal survival and growth.[1]

References

The Discovery and Development of Substituted Aminopyridines: A Technical Guide to Dalfampridine (4-Aminopyridine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines represent a versatile class of compounds with a wide range of pharmacological activities.[1] This technical guide focuses on the discovery, mechanism of action, and clinical development of one of the most prominent examples, Dalfampridine (4-aminopyridine), a potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[2][3] Dalfampridine's journey from a bird poison to a therapeutic agent for a debilitating neurological condition highlights the potential of repositioning existing molecules and underscores the importance of understanding fundamental disease mechanisms.[2]

Mechanism of Action: Restoring Conduction in Demyelinated Axons

Multiple sclerosis is an autoimmune disease characterized by the inflammatory destruction of the myelin sheath that insulates nerve axons in the central nervous system.[4] This demyelination leads to the exposure of voltage-gated potassium (Kv) channels, which are normally concentrated at the nodes of Ranvier.[5] The subsequent leakage of potassium ions through these exposed channels impairs the ability of the axon to conduct action potentials, resulting in neurological deficits, including impaired walking.[2][5]

Dalfampridine exerts its therapeutic effect by blocking these exposed potassium channels.[2][3] By inhibiting the efflux of potassium ions, the drug prolongs the repolarization phase of the action potential, allowing for more effective propagation of the nerve impulse along the demyelinated axon.[2] This restoration of axonal conduction leads to improved motor function.[6]

Quantitative Data from Clinical Trials

The efficacy of Dalfampridine in improving walking ability in patients with MS has been established in several randomized, double-blind, placebo-controlled clinical trials.[2][7][8] The primary outcome measure in these trials was the Timed 25-Foot Walk (T25FW) test.[2] A "responder" was typically defined as a patient who showed a consistent improvement in walking speed.[5]

| Clinical Trial | Treatment Group | Placebo Group | Key Findings |

| MS-F203 [9] | Responder Rate: 35% | Responder Rate: 8% | Dalfampridine-treated responders showed a mean improvement in walking speed of approximately 25% from baseline.[10] |

| MS-F204 [7] | Responder Rate: 42.9% | Responder Rate: 9.3% | The average improvement in walking speed among Dalfampridine-treated responders was 24.7% from baseline.[7] |

| Pooled Analysis (MS-F203 & MS-F204) [8] | Responder Rate: 37.6% | Responder Rate: 8.9% | The improvement in walking speed was independent of demographic and baseline disease characteristics.[8] |

Experimental Protocols

Synthesis of 4-Aminopyridine

A common laboratory-scale synthesis of 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.[11][12]

Materials:

-

4-nitropyridine-N-oxide

-

Iron powder

-

25-30% Sulfuric acid

-

Sodium carbonate

-

Ethyl acetate

-

Ethanol

-

Benzene

Procedure:

-

A suspension of 4-nitropyridine-N-oxide in aqueous sulfuric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Iron powder is added portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is heated at reflux for an additional 2-3 hours to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8-9.

-

The resulting slurry is filtered to remove iron salts.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-aminopyridine.

-

The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and benzene.[11]

In Vitro Assay: Patch-Clamp Electrophysiology

The effect of Dalfampridine on voltage-gated potassium channels can be quantified using the whole-cell patch-clamp technique on cells expressing the target channel (e.g., Kv1.1).[9][13]

Materials:

-

Mammalian cells stably expressing the human Kv1.1 channel (e.g., HEK293 or CHO cells)

-

External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)

-

Internal solution (containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH)

-

Dalfampridine (4-aminopyridine) stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

The recording chamber is perfused with the external solution.

-

A glass micropipette with a tip resistance of 2-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

Voltage steps are applied to elicit potassium currents (e.g., depolarizing pulses to +40 mV for 200 ms).

-

Control currents are recorded before the application of Dalfampridine.

-

Dalfampridine is applied to the bath at various concentrations, and the effect on the potassium current is recorded.

-

The percentage of current inhibition is calculated for each concentration to determine the IC50 value.[13]

In Vivo Assay: Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model of MS to evaluate the efficacy of potential therapeutic agents.[14][15]

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Dalfampridine (4-aminopyridine) solution for administration

-

Clinical scoring system for EAE

Procedure:

-

On day 0, mice are immunized subcutaneously with an emulsion of MOG35-55 in CFA.

-

On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.[16]

-

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).[6]

-

Once clinical signs appear, mice are randomized into treatment and control groups.

-

The treatment group receives daily administration of Dalfampridine (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.

-

Clinical scores are recorded daily throughout the experiment to assess the effect of Dalfampridine on the severity and progression of the disease.

Experimental Workflows

Conclusion

The discovery and development of Dalfampridine serves as a compelling case study in modern drug development. By targeting a well-defined pathological mechanism—the disruption of axonal conduction due to demyelination—this substituted aminopyridine provides a significant therapeutic benefit for a subset of patients with multiple sclerosis. The journey from a compound with known potassium channel blocking properties to a clinically approved medication for improving walking ability was guided by a strong understanding of the underlying pathophysiology and validated through rigorous preclinical and clinical testing. This technical guide provides an overview of the key scientific principles and experimental methodologies that underpinned this successful drug development program.

References

- 1. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 2. molinahealthcare.com [molinahealthcare.com]

- 3. [VIDEO] Real MS Patients' T25FW Tests - AMPYRA® (dalfampridine) [ampyra-hcp.com]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Study Results - AMPYRA® (dalfampridine) [ampyra-hcp.com]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. Critical Appraisal of Evidence for Improving Gait Speed in People with Multiple Sclerosis: Dalfampridine Versus Gait Training - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 13. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hookelabs.org [hookelabs.org]

- 15. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with tert-Butyl (3-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds.

This document provides detailed application notes and protocols for the Suzuki coupling of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in the synthesis of various biologically active compounds. The presence of the Boc-protected amine and the pyridine nitrogen presents unique challenges and considerations for this transformation, including potential catalyst inhibition and the need for carefully optimized reaction conditions.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of this compound and analogous 2-amino-3-bromopyridine derivatives with different arylboronic acids. This data is intended to provide a starting point for reaction optimization.

| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

| Arylboronic acids | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2.0) | DME / H₂O | 80 | 2 | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3.0) | Toluene / H₂O | 85 | 22 | Good to Excellent |

| Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 10 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, DME/Water, or Toluene/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Reaction Setup and Procedure

-

Preparation : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

-

Inert Atmosphere : Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Add the degassed solvent mixture via syringe.

-

Reaction : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup :

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tert-butyl (3-arylpyridin-2-yl)carbamate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for Suzuki coupling.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Caption: Simplified Suzuki catalytic cycle.

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (3-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to readily synthesize substituted aminopyridines is of paramount importance, as this scaffold is a key component in a multitude of biologically active molecules. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-butyl (3-bromopyridin-2-yl)carbamate, a versatile building block for the synthesis of 2,3-disubstituted pyridine derivatives.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position offers a strategic advantage, allowing for selective N-arylation or N-alkylation at the 3-position. Subsequent deprotection of the Boc group can then provide a free amino group for further functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and must be optimized for each specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions and yields for analogous bromopyridine systems. This data provides a strong foundation for reaction optimization.

| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| trans-(±)-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 60 | [analogous system] |

| Volatile Secondary Amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 55-98 | [1][2] |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | Reflux | ~94 | [analogous system] |

| Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | Reflux | ~94 | [analogous system] |

| Primary Alkylamines | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos / RuPhos | NaOtBu / Cs₂CO₃ | Toluene / Dioxane | 80-110 | Moderate to High | [general observation] |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a starting point for optimization.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.

-

Reagent Addition: Add the this compound to the reaction vessel.

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted tert-butyl (3-aminopyridin-2-yl)carbamate.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-aminopyridines, a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and functional materials. This document covers three major classes of this reaction: Sonogashira, Buchwald-Hartwig, and Suzuki couplings.

Introduction